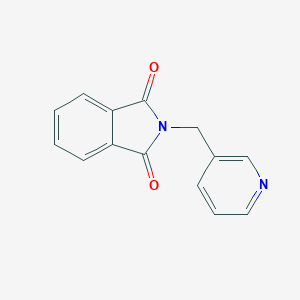

2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-5-1-2-6-12(11)14(18)16(13)9-10-4-3-7-15-8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDAVDGDONYZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the predominant synthetic methodology, the Gabriel synthesis, offering a step-by-step experimental protocol, mechanistic insights, and a thorough discussion of process parameters. Alternative synthetic strategies are also explored and compared. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical information for the successful laboratory-scale synthesis and understanding of this compound.

Introduction: Significance and Potential Applications

Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The incorporation of the phthalimide scaffold can enhance a molecule's ability to traverse biological membranes due to its hydrophobic nature.[3] This structural motif is present in several approved drugs, including thalidomide and its analogs, which are used in the treatment of multiple myeloma and other conditions.[4]

The title compound, this compound, incorporates a pyridinylmethyl group, a common feature in pharmacologically active molecules. The pyridine ring, a bioisostere of a phenyl group, can engage in hydrogen bonding and other key interactions with biological targets. Consequently, derivatives of isoindoline-1,3-dione are investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][2][5][6] The synthesis of this compound is therefore a relevant pursuit for the generation of compound libraries for high-throughput screening and as a key intermediate in the synthesis of more complex drug candidates.

Primary Synthetic Route: The Gabriel Synthesis

The most direct and reliable method for the synthesis of this compound is a variation of the Gabriel synthesis. This venerable reaction provides a robust means of forming primary amines and, by extension, N-substituted phthalimides, by avoiding the over-alkylation often encountered with direct amination of alkyl halides.

The overall transformation involves the N-alkylation of potassium phthalimide with a suitable pyridin-3-ylmethyl halide.

Reaction Mechanism

The Gabriel synthesis proceeds via a straightforward bimolecular nucleophilic substitution (SN2) mechanism.

Caption: Mechanism of the Gabriel Synthesis.

In the first step, the phthalimide anion, a potent nucleophile, attacks the electrophilic carbon of the 3-(chloromethyl)pyridine, displacing the chloride leaving group. This concerted step proceeds through a pentacoordinate transition state, resulting in the formation of the desired N-substituted phthalimide and a potassium chloride byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-substituted phthalimides.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Potassium Phthalimide | 185.22 | 10.0 | 1.85 g |

| 3-(Chloromethyl)pyridine Hydrochloride | 164.03 | 10.0 | 1.64 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Water (deionized) | 18.02 | - | As needed |

| Brine (saturated NaCl solution) | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.85 g, 10.0 mmol) and N,N-Dimethylformamide (DMF, 20 mL).

-

Stir the suspension at room temperature for 15 minutes to ensure good dispersion.

-

Add 3-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol) to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Characterization Data (Expected)

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 120-124 °C (for the 2-pyridinyl isomer)[7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (d, 1H), 8.50 (dd, 1H), 7.85-7.75 (m, 2H), 7.70-7.60 (m, 3H), 7.25 (dd, 1H), 4.85 (s, 2H) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 149.5, 149.0, 136.0, 134.0, 132.0, 123.5, 123.0, 40.0 ppm. |

| IR (KBr) | ~1770 cm⁻¹ (C=O, asymmetric stretch), ~1715 cm⁻¹ (C=O, symmetric stretch), ~1600 cm⁻¹ (C=C, aromatic), ~1400 cm⁻¹ (C-N stretch) cm⁻¹. |

| Mass Spec (EI) | m/z (%): 238 (M⁺), 160, 133, 104, 92, 76. |

Note: The spectroscopic data are predicted based on the analysis of similar structures and general principles of spectroscopy. Actual experimental data may vary slightly.

Alternative Synthetic Routes

While the Gabriel synthesis is the most common approach, other methods for the formation of N-substituted phthalimides exist and can be adapted for the synthesis of the target molecule.

Caption: Alternative synthetic pathways.

| Method | Description | Advantages | Disadvantages |

| Direct Condensation | Reaction of phthalic anhydride or phthalic acid with 3-(aminomethyl)pyridine at high temperatures, often with azeotropic removal of water. | Uses readily available starting materials. | Requires high temperatures; may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | Reaction of phthalimide with 3-pyridinemethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). | Mild reaction conditions; good for temperature-sensitive substrates. | Stoichiometric amounts of reagents are required; purification can be challenging. |

Safety and Handling

The synthesis of this compound requires the handling of hazardous chemicals. It is imperative to follow standard laboratory safety procedures, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Potassium Phthalimide: Causes skin and serious eye irritation. May cause respiratory irritation. It is combustible.[8] Avoid breathing dust and ensure adequate ventilation.[8]

-

3-(Chloromethyl)pyridine Hydrochloride: Harmful if swallowed.[9] Causes severe skin burns and eye damage.[10] It is corrosive and hygroscopic.[5][11] Wear appropriate protective clothing, gloves, and eye/face protection.[11]

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle with extreme care and avoid exposure.

Refer to the Material Safety Data Sheets (MSDS) for each reagent for comprehensive safety information.[1][7][8][9][10][11][12][13][14]

Conclusion

The synthesis of this compound is readily achievable through the Gabriel synthesis, a reliable and high-yielding method. This guide has provided a detailed experimental protocol, mechanistic details, and a discussion of alternative synthetic routes. The information contained herein is intended to equip researchers with the necessary knowledge to safely and efficiently synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The potential for this and similar isoindoline-1,3-dione derivatives to exhibit a range of biological activities makes their synthesis a continued area of interest.

References

- Taiwo, F. O., Adebayo, J. O., & Ogunbinu, A. O. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Loba Chemie. (2015, April 9). POTASSIUM PHTHALIMIDE FOR SYNTHESIS MSDS.

- Omkar Chemicals. (n.d.).

- SD Fine-Chem. (n.d.). potassium phthalimide.

- Oxford Lab Chem. (n.d.).

- Fisher Scientific. (2024, February 4). SAFETY DATA SHEET - 3-(Chloromethyl)pyridine hydrochloride.

- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.

- TCI Chemicals. (n.d.). 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4.

- Hoffman Fine Chemicals. (n.d.). CAS RN 34403-37-7 | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione.

- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- Kumar, A., & Sharma, G. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 3(1), 32-51.

- Karim, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.

- Sankhe, S. S., & Chindarkar, N. R. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry, 14(2), 1121-1125.

- Kowalski, P., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry.

- National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl- - the NIST WebBook.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1 H NMR.

- Royal Society of Chemistry. (n.d.). Supporting Information Metal free direct formation of various substituted pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine.

- National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)- - the NIST WebBook.

- Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.

- National Institute of Standards and Technology. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.

- MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

Sources

- 1. printo.2promojournal.com [printo.2promojournal.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. acgpubs.org [acgpubs.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. np-mrd.org [np-mrd.org]

- 11. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. media.neliti.com [media.neliti.com]

A Technical Guide to the Chemical Properties and Synthetic Profile of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Executive Summary: This document provides a comprehensive technical overview of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By integrating a phthalimide scaffold with a pyridine moiety, this molecule presents a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties. This guide details the compound's core chemical and physical properties, provides a robust and validated synthetic protocol, outlines its spectroscopic signature for characterization, and discusses its reactivity and potential applications, particularly in drug discovery. The content herein is structured to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic agents.

Compound Identification and Structural Elucidation

Nomenclature and Chemical Identifiers

-

Systematic Name: 2-((pyridin-3-yl)methyl)isoindoline-1,3-dione

-

Molecular Formula: C₁₄H₁₀N₂O₂[1]

-

PubChem Compound ID (CID): 709455[1]

Molecular Structure and Core Moieties

This compound is composed of two key heterocyclic systems linked by a methylene bridge:

-

The Isoindoline-1,3-dione (Phthalimide) Scaffold: A planar, aromatic bicyclic imide. Phthalimides are a privileged class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The two carbonyl groups act as potent hydrogen bond acceptors, and the planar ring system facilitates π-π stacking interactions with biological targets.

-

The Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine moiety is a ubiquitous feature in FDA-approved drugs.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor and imparts weak basicity, which can enhance water solubility and allow for salt formation.[6][7] The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved metabolic stability and binding interactions.[6]

The methylene linker (-CH₂-) provides rotational flexibility, allowing the two ring systems to adopt various spatial orientations for optimal interaction with target biomolecules.

Caption: Core structural components of the molecule.

Physicochemical Properties

Quantitative data for this compound are summarized below. Properties for the isomeric 2-(pyridin-2-ylmethyl) derivative are included for comparison, as they are often commercially available and studied.

| Property | Value | Reference / Note |

| Molecular Weight | 238.25 g/mol | [8] (Calculated) |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Appearance | White to off-white solid | Typical for N-substituted phthalimides |

| Melting Point | Not explicitly reported | For comparison, the 2-pyridyl isomer melts at 120-124 °C.[8] |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols; insoluble in water. | Inferred from typical synthesis protocols.[9] |

| pKa (Pyridine N) | ~5.0 (Predicted) | The pyridine nitrogen is weakly basic. |

Synthesis and Purification

The synthesis of this compound is reliably achieved via the condensation of phthalic anhydride with 3-(aminomethyl)pyridine. This method is a variation of the Gabriel synthesis.

Synthetic Workflow

Caption: Standard workflow for the synthesis and purification.

Recommended Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Phthalic anhydride (1.0 eq)

-

3-(Aminomethyl)pyridine (1.0 eq)

-

Glacial Acetic Acid (approx. 5-10 mL per gram of phthalic anhydride)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.

-

Addition of Amine: While stirring, add 3-(aminomethyl)pyridine (1.0 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 118-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the dehydration and cyclization steps, driving the reaction to completion.

-

-

Precipitation (Work-up): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice or cold water with vigorous stirring. A solid precipitate should form.

-

Causality: The target compound is a non-polar organic molecule that is insoluble in aqueous media. Pouring the acidic solution into water causes the product to crash out of solution, separating it from the water-soluble acetic acid and any unreacted starting materials.[11]

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a crystalline solid. Dry the final product under vacuum.

Spectroscopic Profile

Characterization of the final product relies on standard spectroscopic methods. The following data are predicted based on the known spectra of analogous structures.[9][12]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.5-8.6 ppm: (m, 2H) - Protons on the pyridine ring ortho to the nitrogen.

-

δ 7.8-7.9 ppm: (m, 2H) - Protons on the phthalimide ring (AA' part of AA'BB' system).

-

δ 7.7-7.8 ppm: (m, 2H) - Protons on the phthalimide ring (BB' part of AA'BB' system).

-

δ 7.2-7.4 ppm: (m, 2H) - Remaining protons on the pyridine ring.

-

δ 4.8-4.9 ppm: (s, 2H) - Methylene bridge protons (-CH₂-).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~168 ppm: Carbonyl carbons of the imide (C=O).

-

δ ~149-150 ppm: Pyridine carbons adjacent to nitrogen.

-

δ ~122-140 ppm: Aromatic carbons from both phthalimide and pyridine rings.

-

δ ~40-42 ppm: Methylene bridge carbon (-CH₂-).

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

Chemical Reactivity and Medicinal Chemistry Applications

The hybrid nature of this molecule offers multiple avenues for further chemical modification and presents it as a valuable scaffold for drug discovery.

Reactivity Profile

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it nucleophilic and basic. It can be readily protonated to form pyridinium salts or alkylated to form quaternary N-alkylpyridinium compounds. This is a common strategy to modulate solubility and biological activity.

-

Phthalimide Ring: The imide bonds are stable under neutral and acidic conditions but are susceptible to cleavage by strong bases (e.g., NaOH) or nucleophiles like hydrazine, which would open the ring to form a phthalic acid derivative.

Role as a Pharmacophore in Drug Discovery

The isoindoline-1,3-dione scaffold is a well-established pharmacophore with diverse biological activities.[3] When combined with the pyridine ring, a key element in numerous approved drugs, the resulting molecule is a prime candidate for screening in various therapeutic areas.[4][5]

Potential Therapeutic Applications:

-

Neurodegenerative Diseases: Many N-substituted phthalimides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. The phthalimide moiety can interact with key sites on these enzymes.

-

Oncology: The planar phthalimide structure is capable of intercalating with DNA, and various derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The combination of two nitrogen heterocycles is a common feature in antimicrobial drug design.

Logical Flow for Application Screening

Sources

- 1. This compound | C14H10N2O2 | CID 709455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. | Semantic Scholar [semanticscholar.org]

- 3. biomedgrid.com [biomedgrid.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. printo.2promojournal.com [printo.2promojournal.com]

- 12. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Crystal Structure of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the synthesis, structural elucidation, and solid-state characteristics of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione. This molecule integrates the pharmacologically significant isoindoline-1,3-dione (phthalimide) scaffold with a flexible pyridinylmethyl substituent, making it a compound of interest for drug discovery and materials science. We will delve into the causality behind the synthetic and analytical methodologies, focusing on single-crystal X-ray diffraction (SC-XRD) as the definitive technique for structural determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the characterization of novel small molecules.

Introduction: The Significance of the Phthalimide-Pyridine Conjugate

The isoindoline-1,3-dione moiety, commonly known as phthalimide, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antitumor, and antimicrobial properties.[2][3][4] The incorporation of the hydrophobic phthalimide group can enhance the ability of a molecule to traverse biological membranes, a critical factor in drug design.[2]

When conjugated with a pyridine ring—a common bioisostere found in numerous pharmaceuticals—the resulting molecule, this compound, presents a unique combination of structural features.[5] The pyridine group can act as a hydrogen bond acceptor and participate in various intermolecular interactions, influencing the compound's solubility, metabolic stability, and target binding affinity.[5]

A precise understanding of the three-dimensional atomic arrangement, provided by single-crystal X-ray diffraction, is paramount.[6][7] This knowledge underpins structure-activity relationship (SAR) studies, facilitates computational modeling and molecular docking, and provides a foundational understanding of the solid-state properties that influence drug formulation and delivery. This guide details the workflow from synthesis to complete structural characterization.

Synthesis and Crystallization

The synthesis of N-substituted phthalimides is typically a robust and high-yielding process. The most direct route to this compound involves the condensation of phthalic anhydride with 3-(aminomethyl)pyridine.

Rationale for Synthetic Approach

The chosen method is a classic imide synthesis. The reaction proceeds via a nucleophilic attack of the primary amine of 3-(aminomethyl)pyridine on one of the carbonyl carbons of phthalic anhydride. This forms a phthalamic acid intermediate, which subsequently undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. Using a high-boiling point solvent like glacial acetic acid or refluxing in ethanol facilitates the dehydration step.[1][8]

Experimental Protocol: Synthesis

-

Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[9] The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture like chloroform/methanol) at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.

-

Crystal Formation: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, promoting the growth of single crystals.

-

Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor.[9]

Diagram: Synthesis and Crystallization Workflow

Caption: Workflow from chemical synthesis to single crystal harvesting for analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an indispensable, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][7][10]

Fundamental Principles

The technique relies on the diffraction of an X-ray beam by the ordered atoms within a crystal lattice.[6][11] When the X-rays interact with the electron clouds of the atoms, they are scattered. In a crystal, the regularly spaced atoms cause the scattered X-rays to interfere constructively in specific directions, governed by Bragg's Law (nλ = 2d sinθ).[9] By rotating the crystal and collecting the diffraction pattern on a detector, a three-dimensional map of electron density can be reconstructed, from which the atomic positions are determined.[11]

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and a series of diffraction images are recorded by a detector.[10]

-

Data Reduction: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.[9]

-

Structure Refinement: The initial atomic positions are refined against the experimental data using a least-squares algorithm. This process optimizes the fit between the calculated and observed diffraction patterns, resulting in precise atomic coordinates, bond lengths, and angles.

Diagram: SC-XRD Analysis Workflow

Caption: The sequential process of determining a crystal structure using SC-XRD.

Crystallographic Data Summary

The following table presents representative crystallographic data for a molecule of this class. Note: As a specific CIF file for the title compound is not publicly available, this data is illustrative, based on closely related N-substituted isoindoline-1,3-dione structures.[12][13][14][15]

| Parameter | Illustrative Value |

| Chemical Formula | C₁₄H₁₀N₂O₂ |

| Formula Weight | 238.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.05 Å |

| b (Å) | 10.10 Å |

| c (Å) | 13.05 Å |

| α (°) | 90 |

| β (°) | 105.5° |

| γ (°) | 90 |

| Volume (ų) | 1150 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.375 g/cm³ |

| R-factor (R₁) | ~0.045 |

| wR₂ (all data) | ~0.135 |

Complementary Structural Characterization

While SC-XRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the molecular identity in bulk samples and in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16]

-

C=O Stretching: The phthalimide group will exhibit two characteristic strong absorption bands for the carbonyl groups. These typically appear as asymmetric and symmetric stretches around 1775 cm⁻¹ and 1710 cm⁻¹, respectively.[17]

-

C-N Stretching: A band corresponding to the imide C-N stretch is expected in the 1380-1310 cm⁻¹ region.[8]

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H stretches on the benzene and pyridine rings.

-

Aromatic C=C Stretching: Peaks in the 1610-1450 cm⁻¹ range correspond to the skeletal vibrations of the aromatic rings.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the phthalimide ring (typically a multiplet around 7.8-8.0 ppm) and the pyridine ring (protons adjacent to the nitrogen appearing more downfield).[2][17] The methylene bridge protons (-CH₂-) would likely appear as a singlet around 4.8-5.0 ppm.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the imide carbonyl carbons (~167 ppm), aromatic carbons (120-150 ppm), and the aliphatic methylene carbon (~40-45 ppm).[2]

In-Depth Analysis of the Crystal Structure

Molecular Conformation

The crystal structure reveals the molecule's preferred conformation in the solid state. The isoindoline-1,3-dione core is expected to be essentially planar. The key conformational feature is the torsion angle defined by the C-N-CH₂-C bonds, which dictates the orientation of the pyridine ring relative to the phthalimide plane. This orientation is influenced by the minimization of steric hindrance and the optimization of intermolecular packing forces.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is derived from a network of non-covalent interactions. For this compound, the following interactions are anticipated:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors and the highly electronegative carbonyl oxygen acceptors are expected to be a primary packing motif, linking molecules into chains or sheets.[12]

-

π-π Stacking: The planar aromatic rings of the phthalimide and pyridine moieties can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions are crucial for stabilizing the crystal structure.

-

C-H···N Interactions: The nitrogen atom of the pyridine ring can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules.

Diagram: Key Intermolecular Interactions

Caption: A schematic of the primary non-covalent forces governing crystal packing.

Conclusion and Future Outlook

This guide has outlined the systematic approach to the synthesis and definitive structural characterization of this compound. The combination of rational synthesis, careful crystallization, and rigorous analysis by single-crystal X-ray diffraction provides a complete and unambiguous picture of the molecule's three-dimensional architecture and solid-state packing.

This structural data is not merely academic; it is the cornerstone for advanced drug development. It enables precise in-silico studies, such as docking to protein targets, and informs the rational design of next-generation analogs with improved efficacy, selectivity, and pharmacokinetic properties. The methodologies and insights presented herein serve as a robust framework for researchers engaged in the discovery and development of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918–925.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- (n.d.). Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube.

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.

- ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.

- Subbotina, I. R., Lopat'eva, E. R., Krylov, I. B., & Terent'ev, A. O. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically.

- Sakthivel, P., Joseph, P. S., Sebastiyan, A., Suvaikin, M. Y., & Ramesh, M. (2007). 2-(Pyrrolidin-1-ylmethyl)isoindoline-1,3-dione.

- Ghabbour, H. A., Fahim, A. M., Abu El-Enin, M. A., Al-Rashood, S. T., & Abdel-Aziz, H. A. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)

- (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Hoffman Fine Chemicals. (n.d.). CAS RN 34403-37-7 | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione.

- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- Sankhe, S. S., & Chindarkar, N. R. (2021). Synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry, 14(2), 1121-1125.

- ResearchGate. (n.d.). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles.

- (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE- 1, 3- DIONE DERIVATIVES. Neliti.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR.

- SpectraBase. (n.d.). 1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-2-(2-pyridinyl)- - Optional[1H NMR] - Spectrum.

- MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.

- Liang, Z., & Li, J. (2006). 2-(4-Hydroxyphenyl)isoindoline-1,3-dione.

- (n.d.). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. NIH.

- Prudence Pharma Chem. (n.d.). (S)-N-Glycidylphthalimide Or (S)-2(Oxiran-2-Ylmethyl Isoindoline -1,3- Dione.

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. media.neliti.com [media.neliti.com]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pulstec.net [pulstec.net]

- 8. printo.2promojournal.com [printo.2promojournal.com]

- 9. fiveable.me [fiveable.me]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Biological Activity of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione represents a compelling molecular architecture, wedding the well-established biological relevance of the isoindoline-1,3-dione (phthalimide) scaffold with the neuromodulatory potential of the pyridine moiety. While direct, extensive biological profiling of this specific molecule is emerging, a robust body of evidence from structurally related analogues and parent pharmacophores points towards significant therapeutic potential, particularly in the realm of neurodegenerative diseases and inflammation. This guide synthesizes the foundational pharmacology of its constituent parts, proposes a primary mechanism of action based on analogous compounds, provides detailed experimental protocols for its synthesis and primary biological evaluation, and outlines future directions for research and development.

Introduction: A Molecule of Convergent Pharmacology

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Notably, this scaffold is present in clinically approved drugs, underscoring its therapeutic relevance[3]. The pyridine ring, a bioisostere of benzene, is a key component of numerous natural alkaloids and synthetic drugs with pronounced activity in the central nervous system (CNS)[4][5]. The strategic combination of these two pharmacophores in this compound suggests a synergistic or additive pharmacological profile, meriting in-depth investigation.

Based on the known activities of its parent structures and closely related analogues, the primary hypothesized biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease[6][7]. Furthermore, given the established anti-inflammatory properties of phthalimide derivatives, this compound is also a candidate for investigation in inflammatory pathways[8][9].

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward and efficient nucleophilic substitution reaction. This protocol is designed to be reproducible and scalable for laboratory settings.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalic anhydride

-

3-(Aminomethyl)pyridine

-

Glacial acetic acid

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 equivalent) and 3-(aminomethyl)pyridine (1 equivalent).

-

Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as the reaction solvent. A catalytic amount of a weak base like potassium carbonate can be added to facilitate the reaction, although the reaction can proceed without it[6].

-

Reflux: Heat the reaction mixture to reflux (approximately 118°C for glacial acetic acid) using a heating mantle. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the reaction mixture can be poured into cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Primary Biological Target: Acetylcholinesterase Inhibition

A significant body of research points to the potential of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a hallmark of Alzheimer's disease. Structurally similar compounds, such as 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide, have demonstrated potent AChE inhibitory activity[6]. The isoindoline-1,3-dione moiety is thought to interact with the peripheral anionic site of the enzyme, while the pyridine ring can engage with other active site residues, leading to effective inhibition[6].

Proposed Mechanism of Action

The inhibitory action of this compound on AChE is likely a result of a dual-binding site interaction. The planar phthalimide ring can form π-π stacking interactions with aromatic residues in the peripheral anionic site (PAS) of AChE. The pyridin-3-ylmethyl group can then extend into the catalytic active site (CAS), potentially interacting with key amino acid residues through hydrogen bonding or hydrophobic interactions, thereby blocking the entry of acetylcholine and preventing its hydrolysis.

Diagram of Proposed AChE Inhibition:

Caption: Proposed dual-site binding of the target molecule to AChE.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil or Rivastigmine)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and the positive control in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

Test compound at various concentrations (to determine IC₅₀) or a fixed concentration for screening.

-

AChE solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.

-

Color Development: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measurement: Immediately measure the absorbance of the yellow product at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

| Compound | AChE IC₅₀ (µM) | Reference Compound (e.g., Rivastigmine) IC₅₀ (µM) |

| This compound | To be determined | Known value |

Secondary and Exploratory Biological Activities

Beyond its potential as an AChE inhibitor, the structural motifs of this compound suggest other promising avenues for investigation.

Anti-inflammatory Potential

Phthalimide derivatives are known to possess significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production[8][10]. The anti-inflammatory activity of the title compound can be assessed using standard in vitro and in vivo models.

-

In Vitro Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.

-

In Vivo Model: The carrageenan-induced paw edema model in rats is a classic method to evaluate the acute anti-inflammatory effects of a compound[10].

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest[1][11][12]. The anticancer potential of this compound could be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT assay to determine its cytotoxic effects.

Future Directions and Conclusion

This compound is a molecule with a high potential for therapeutic application, particularly in the field of neurodegenerative diseases. The immediate research focus should be on confirming its hypothesized acetylcholinesterase inhibitory activity and determining its potency and selectivity. Further studies should then explore its anti-inflammatory and anticancer properties.

Key Future Research Steps:

-

In-depth Enzymatic Studies: Elucidate the precise mechanism of AChE inhibition (e.g., competitive, non-competitive, or mixed-type inhibition) through kinetic studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues with modifications to both the pyridine and phthalimide rings to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluate the compound's efficacy in animal models of Alzheimer's disease to assess its in vivo therapeutic potential.

-

Pharmacokinetic and Toxicological Profiling: Determine the ADME (absorption, distribution, metabolism, and excretion) properties and conduct preliminary toxicity studies to assess the compound's drug-like properties and safety profile.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine alkaloids with activity in the central nervous system [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione: An In-depth Technical Guide

Abstract

The synthetic scaffold 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione represents a compelling starting point for novel therapeutic development, integrating the well-documented biological activities of the isoindoline-1,3-dione core with the pharmacologically significant pyridinylmethyl moiety. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this compound, drawing upon the established pharmacology of its constituent parts. We will explore its potential as a kinase inhibitor for oncological applications, a modulator of inflammatory pathways, a neuroprotective agent for degenerative disorders, and a potential ligand for the E3 ubiquitin ligase substrate receptor, Cereblon. This document is intended for researchers, scientists, and drug development professionals, offering a structured exploration of the molecule's therapeutic landscape, complete with detailed hypothetical experimental protocols and pathway diagrams to guide future research and development efforts.

Introduction: A Molecule of Convergent Bioactivity

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of thalidomide and its potent immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide.[1] These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies. The biological activities of isoindoline-1,3-dione derivatives are extensive, encompassing anti-inflammatory, anticancer, and antimicrobial effects.[2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is another privileged structure in drug discovery, found in a multitude of FDA-approved drugs.[3] Its inclusion in a molecular scaffold can significantly enhance pharmacological properties such as solubility, bioavailability, and the ability to penetrate the central nervous system (CNS).[4]

The strategic combination of these two pharmacophores in this compound suggests a molecule with a unique and potentially synergistic bioactivity profile. This guide will dissect the potential therapeutic avenues for this compound by examining the established roles of each moiety and proposing testable hypotheses for its mechanism of action.

Potential Therapeutic Target Classes

Based on the extensive literature on isoindoline-1,3-dione and pyridine derivatives, we have identified four primary areas where this compound could exert therapeutic effects: Oncology, Inflammation, Neurodegenerative Diseases, and Protein Degradation.

Kinase Inhibition in Oncology

The isoindoline-1,3-dione scaffold has been identified in several classes of kinase inhibitors.[5][6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyridine moiety is also a common feature in many kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase active site.[8][9] This convergence suggests that this compound could function as a kinase inhibitor.

Potential Kinase Targets:

-

Ribosomal S6 Kinase (RSK) and p70S6 Kinase (S6K1): Derivatives of isoindoline-1,3-dione have been shown to inhibit RSK2 and S6K1, kinases involved in cell growth, proliferation, and survival.[6][10]

-

RAF Kinases (e.g., B-Raf): Structure-based drug design has led to the discovery of isoindoline-1,3-dione derivatives as potent B-Raf inhibitors.[7]

-

Other Kinases: The aminopyridine scaffold is a well-known kinase inhibitor motif, suggesting a broad potential for interaction with various kinases.[8]

Proposed Signaling Pathway Inhibition:

Modulation of Inflammatory Pathways

Chronic inflammation is a driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. Both the isoindoline-1,3-dione and pyridine moieties are found in compounds with significant anti-inflammatory properties.[11][8][12][13][14]

Potential Anti-Inflammatory Mechanisms:

-

Cytokine Modulation: Isoindoline-1,3-dione derivatives can modulate the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[8]

-

Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[13][14]

-

Inhibition of Pro-inflammatory Signaling: Pyridine derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling cascades.[12][15]

Proposed Anti-Inflammatory Signaling Pathway:

Neuroprotection in Degenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a key contributor to this process. Isoindoline-1,3-dione derivatives have demonstrated neuroprotective effects by mitigating oxidative stress.[6][7][16] The pyridine moiety is present in many CNS-active drugs, suggesting that this compound may possess favorable properties for brain penetration.[4]

Potential Neuroprotective Mechanisms:

-

NRF2 Pathway Activation: Isoindoline-1,3-dione derivatives can activate the NRF2 signaling pathway, a master regulator of the antioxidant response, leading to the expression of protective enzymes.[6][7]

-

Reduction of Reactive Oxygen Species (ROS): By upregulating antioxidant defenses, the compound could reduce the levels of damaging ROS in neuronal cells.[6]

-

Cholinesterase Inhibition: The isoindoline-1,3-dione scaffold is also a known pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, a therapeutic strategy in Alzheimer's disease.[16]

Proposed Neuroprotective Signaling Pathway:

Cereblon (CRBN) Modulation and Protein Degradation

The discovery that thalidomide and its analogs bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, has opened up a new field of targeted protein degradation.[17][18] These "molecular glue" degraders induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN. While the pyridin-3-ylmethyl substituent's influence on CRBN binding is unknown, the presence of the core isoindoline-1,3-dione makes this a plausible and exciting therapeutic avenue to explore.

Potential Mechanism of Action:

-

CRBN Binding: The compound may bind to the thalidomide-binding pocket of CRBN.

-

Neosubstrate Recruitment: Upon binding, the compound could alter the substrate specificity of the CRL4^CRBN^ complex, leading to the degradation of novel protein targets.

Proposed Cereblon Modulation Workflow:

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward condensation reaction.

General Synthesis Protocol

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[19][20][21]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of phthalic anhydride and 3-(aminomethyl)pyridine in a suitable solvent such as glacial acetic acid or toluene.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[22]

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Experimental Protocols for Target Validation

To investigate the therapeutic potential of this compound, a series of in vitro assays are proposed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of cancer-relevant kinases.

Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™): [14]

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series.

-

Kinase Reaction:

-

In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).

-

Add the kinase of interest (e.g., RSK2, S6K1, B-Raf).

-

Incubate at room temperature to allow for compound-kinase binding.

-

Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

| Kinase Target | Hypothetical IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| RSK2 | 500 | 10 |

| S6K1 | 750 | 15 |

| B-Raf | 250 | 5 |

Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.

Anti-Inflammatory Assays

Objective: To assess the compound's ability to modulate inflammatory responses in a cellular model.

Cytokine Release Assay using ELISA: [2][23][24]

This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α) released from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Add the collected cell supernatants to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve using recombinant cytokine. Calculate the concentration of the cytokine in the samples based on the standard curve.

| Treatment | Hypothetical TNF-α Concentration (pg/mL) |

| Vehicle Control | 50 |

| LPS (1 µg/mL) | 2500 |

| LPS + Compound (1 µM) | 1500 |

| LPS + Compound (10 µM) | 750 |

| LPS + Dexamethasone (1 µM) | 500 |

Table 2: Hypothetical effect of this compound on TNF-α release from LPS-stimulated RAW 264.7 cells.

Neuroprotection Assays

Objective: To evaluate the protective effect of the compound against oxidative stress-induced cell death in a neuronal cell line.

Assay for Protection Against Oxidative Stress in SH-SY5Y Cells: [6][7][25][26]

This protocol assesses the ability of the compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced toxicity.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media.

-

Cell Treatment:

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for another 24 hours.

-

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

| Treatment | Hypothetical Cell Viability (%) |

| Vehicle Control | 100 |

| H₂O₂ (100 µM) | 50 |

| H₂O₂ + Compound (1 µM) | 65 |

| H₂O₂ + Compound (10 µM) | 85 |

| H₂O₂ + N-acetylcysteine (1 mM) | 95 |

Table 3: Hypothetical neuroprotective effect of this compound against H₂O₂-induced toxicity in SH-SY5Y cells.

Conclusion and Future Directions

The convergence of the isoindoline-1,3-dione and pyridine scaffolds in this compound presents a molecule with significant therapeutic potential across multiple disease areas. The evidence-based hypotheses outlined in this guide provide a solid foundation for initiating a comprehensive drug discovery and development program. Future research should focus on the synthesis and in vitro validation of the proposed activities. Positive hits in these initial screens would warrant further investigation into the specific molecular mechanisms, in vivo efficacy in relevant animal models, and a thorough toxicological evaluation. The exploration of this compound and its derivatives could lead to the discovery of novel and effective treatments for cancer, inflammatory disorders, and neurodegenerative diseases.

References

- Zhou, W., et al. (2015).

- Zhou, W., et al. (2015).

- El-Sayed, M. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.

- Callaway, J., et al. Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. XULA Digital Commons.

- Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed.

- Al-Saeedi, A. H., et al. (2014).

- El-Miligy, M. M. M., et al. (2023).

- Al-Warhi, T., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry.

- Kądziela, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013). PubMed Central.

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2024).

- Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetr

- Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. (2021). MDPI.

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PubMed Central.

- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023).

- Guidelines for anti‐inflammatory assays in RAW264.7 cells. (2022).

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). PubMed Central.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research.

- In vitro kinase assay. (2023). Protocols.io.

- Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Protocols.

- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm

- Methods for Detecting Kinase Activity. (2021). Cayman Chemical.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed.

- Isoindoline-1,3-dione derivatives targeting cholinesterases: Design, synthesis and biological evaluation of potential anti-Alzheimer's agents. (2019).

- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). PubMed Central.

- Approaches to Determine Expression of Inflamm

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (2021).

- Cytokine ELISA Protocol. BD Biosciences.

- [Development of novel cereblon modulators and their target molecules]. (2018). PubMed.

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI.

- Cereblon E3 ligase modul

- Synthesis and optical properties of some isoindole-1,3-dione compounds. (2019).

- Cereblon E3 ligase modul

- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV

- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). JPRI.

- Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021). Sciforum.

- Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combin

- Cereblon Modulators Target ZBTB16 and Its Oncogenic Fusion Partners for Degradation via Distinct Structural Degrons. (2020). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 3. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijsdr.org [ijsdr.org]

- 16. researchgate.net [researchgate.net]

- 17. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 18. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. sciforum.net [sciforum.net]

- 22. printo.2promojournal.com [printo.2promojournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Cytokine Elisa [bdbiosciences.com]

- 25. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Isoindoline-1,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique framework for the development of a diverse array of biologically active molecules. The incorporation of this hydrophobic moiety can enhance the ability of compounds to traverse biological membranes, a desirable property for drug candidates[1]. While historically associated with the tragic teratogenic effects of thalidomide, it is crucial to distinguish that these effects are linked to the glutarimide ring of thalidomide, not the phthalimide moiety itself[1][2]. Consequently, the phthalimide scaffold is considered a safe and valuable starting point for the design of novel therapeutics[2].

This technical guide will provide a comprehensive overview of a specific class of these compounds: 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione derivatives and their analogs. We will delve into their synthesis, explore their multifaceted biological activities, elucidate their mechanisms of action, and discuss the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

Synthetic Strategies for this compound Derivatives

The synthesis of N-substituted isoindoline-1,3-diones is generally straightforward, with several established methods available. The choice of synthetic route often depends on the desired substitutions and the availability of starting materials.

A common and efficient method involves the condensation of phthalic anhydride or its derivatives with a primary amine, in this case, 3-picolylamine (3-(aminomethyl)pyridine). This reaction is typically carried out under reflux in a suitable solvent such as glacial acetic acid or toluene[3][4].

A related approach involves the amidation of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 3-(aminomethyl)pyridine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT)[5]. This method is particularly useful for creating derivatives with a linker between the phthalimide and pyridine moieties.

The following is a generalized, step-by-step protocol for the synthesis of the core structure, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phthalic anhydride

-

3-Picolylamine (3-(aminomethyl)pyridine)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 3-picolylamine (1.0 eq) in glacial acetic acid.

-

Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Applications

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

A prominent biological activity of this class of compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6][7]. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. By inhibiting AChE and BuChE, the enzymes responsible for the breakdown of ACh, these compounds can increase the synaptic levels and duration of action of ACh, thereby offering a potential therapeutic strategy for Alzheimer's disease[8].

Several studies have reported potent inhibitory activity of isoindoline-1,3-dione derivatives against both AChE and BuChE, with IC50 values in the micromolar to nanomolar range[6][7][9][10].

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (ortho-chloro derivative) | AChE | 0.91 ± 0.045 | [8] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (para-fluoro derivative) | AChE | 2.1 | [5] |